1-Bromo-4-tert-butyl-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-tert-butyl-2-ethoxybenzene is an organic compound with the molecular formula C12H17BrO It is a brominated aromatic compound, characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-tert-butyl-2-ethoxybenzene typically involves the bromination of 4-tert-butyl-2-ethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-4-tert-butyl-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the tert-butyl and ethoxy groups retained on the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-tert-butyl-2-ethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may have potential medicinal properties, making it a valuable compound in medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-tert-butyl-2-ethoxybenzene depends on its specific application and the context in which it is usedThe bromine atom, tert-butyl group, and ethoxy group can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-tert-butyl-2-ethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound lacks the ethoxy group, which can significantly alter its chemical properties and reactivity.
2-Bromo-4-tert-butyl-1-ethoxybenzene: This is a positional isomer with the bromine atom and ethoxy group attached at different positions on the benzene ring.
1-Bromo-2-tert-butyl-4-ethoxybenzene: Another isomer with different substitution patterns, affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H17BrO |
---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-bromo-4-tert-butyl-2-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
SKCDAEVPOFYJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.